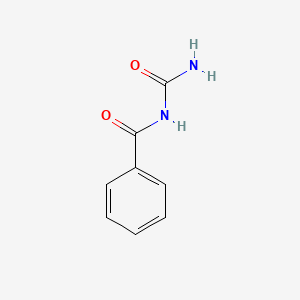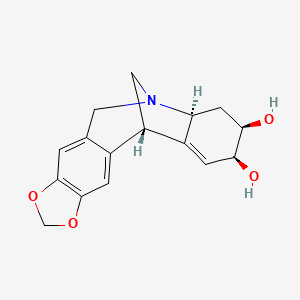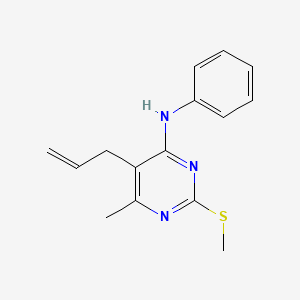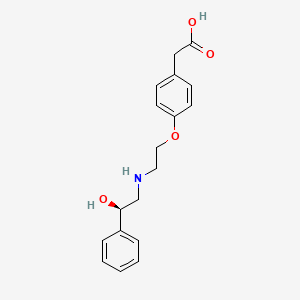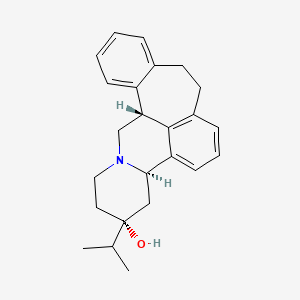
Dexclamol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexclamol is a benzocycloheptapyridoisoquinolinol derivative known for its neuroleptic properties. It has been studied for its effects on catecholamine metabolism and its stereochemical specificity in antagonizing central adrenergic receptors . This compound exists in different enantiomeric forms, with the (+)-dexclamol enantiomer being bioactive and exhibiting significant neuroleptic activity .
準備方法
Synthetic Routes and Reaction Conditions
Dexclamol hydrochloride, specifically the (+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-octahydro-3-isopropyl-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol, can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired enantiomer. The solubility of this compound hydrochloride in water is a critical factor in its formulation, with the (+)-dexclamol enantiomer exhibiting higher solubility compared to the racemic mixture .
化学反応の分析
Types of Reactions
Dexclamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with altered pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with potentially different pharmacological profiles.
科学的研究の応用
Dexclamol has been extensively studied for its neuroleptic properties and its effects on catecholamine metabolism . Its applications in scientific research include:
Chemistry: this compound serves as a model compound for studying stereochemical specificity and receptor interactions.
Biology: It is used to investigate the mechanisms of neurotransmitter regulation and receptor antagonism.
Medicine: this compound is explored for its potential therapeutic applications in treating neurological disorders and psychiatric conditions.
作用機序
Dexclamol exerts its effects by antagonizing central adrenergic receptors, specifically targeting dopamine and norepinephrine receptors . The (+)-dexclamol enantiomer increases dopamine turnover without affecting norepinephrine turnover at lower doses, while higher doses affect both neurotransmitters . This stereochemical specificity highlights the importance of the molecular configuration in its mechanism of action.
類似化合物との比較
Dexclamol is compared with other neuroleptic agents such as droperidol and fluphenazine . Similar compounds include:
Butaclamol: Another benzocycloheptapyridoisoquinoline derivative with neuroleptic properties.
Droperidol: A potent neuroleptic agent with a shorter duration of action compared to this compound.
Fluphenazine: A neuroleptic agent with a slower onset and longer duration of activity compared to this compound.
This compound’s uniqueness lies in its stereochemical specificity and its ability to selectively affect dopamine and norepinephrine turnover, making it a valuable compound for neuropharmacological research.
特性
CAS番号 |
52340-25-7 |
|---|---|
分子式 |
C24H29NO |
分子量 |
347.5 g/mol |
IUPAC名 |
(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1 |
InChIキー |
UPMOVJBGNREKJV-CQOQZXRMSA-N |
異性体SMILES |
CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
正規SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
同義語 |
dexclamol dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



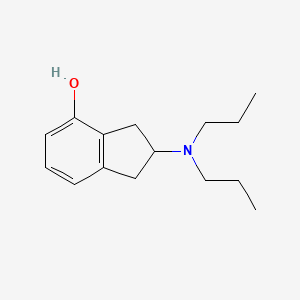
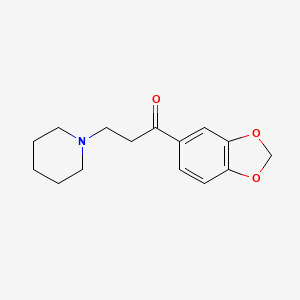
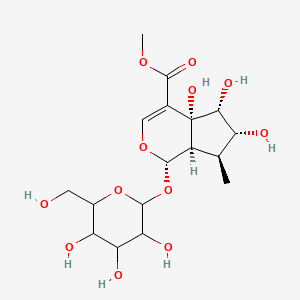
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)

